molecular formula Unknown B1574378 MSC2363318A (M2698)

MSC2363318A (M2698)

Cat. No.: B1574378
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MSC2363318A (M2698) is an orally bioactive, ATP-competitive dual inhibitor targeting Akt1/Akt3 and p70S6K, key nodes in the PI3K/Akt/mTOR pathway. With IC50 values of 1 nM for both Akt1/Akt3 and p70S6K inhibition, it demonstrates potent blockade of downstream signaling, including indirect inhibition of pGSK3β (IC50 = 17 nM) and pS6 (IC50 = 15 nM) . Preclinically, M2698 exhibits dose-dependent tumor growth suppression in breast (MDA-MB-468) and endometrial cancer models, achieving tumor regression at 30 mg/kg in mice . Currently, M2698 is in Phase I clinical trials for advanced malignancies (NCT01971515) .

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Targets and Selectivity

M2698 uniquely inhibits both Akt1/Akt3 and p70S6K , disrupting feedback loops in the PI3K/Akt/mTOR pathway. In contrast:

  • SC-66 : Akt-specific inhibitor that induces apoptosis via Akt degradation but lacks p70S6K inhibition .

M2698’s dual mechanism avoids compensatory activation of Akt seen with single-target inhibitors, enhancing efficacy . It also shows high selectivity, affecting only 6/264 kinases at concentrations ≤10-fold above its IC50 for p70S6K .

Preclinical Efficacy

>->
Compound Key Preclinical Findings References
M2698 - 85% tumor growth inhibition in MDA-MB-468 xenografts at 30 mg/kg; tumor regression observed .
- Synergizes with paclitaxel (IC50 >5 µM) in endometrial cancer models, prolonging survival (P < 0.001) .
.<="" bevacizumab-resistant="" cancer="" improving="" models,="" ovarian="" re-sensitizes="" survival="" td="">
MK-2206 - Reduces tumor volume by 64% in HER2+ breast cancer xenografts at 120 mg/kg .
- Limited efficacy in PTEN-deficient glioblastoma due to compensatory mTOR activation.
Miransertib - Induces 50% tumor regression in Proteus syndrome models via Akt1 inhibition .
- No reported synergy with chemotherapy.

M2698’s ability to synergize with chemotherapy and overcome drug resistance (e.g., bevacizumab) distinguishes it from other Akt inhibitors .

Pharmacokinetics and Blood-Brain Barrier Penetration

  • M2698 : Achieves a tumor-to-plasma exposure ratio of 12:1 in SCID mice, with sustained target engagement for 24 hours post-dose .
  • BI-D1870 (RSK inhibitor): Poor CNS penetration limits utility in brain tumors .
  • Miltefosine : Orally active but requires high doses (6 mg/kg/day) for brain tumor efficacy .

M2698’s brain penetration is a critical advantage for treating CNS malignancies, a niche where most Akt/p70S6K inhibitors underperform .

Clinical Development Status

Compound Clinical Stage Key Trials/Outcomes References
M2698 Phase I NCT01971515 (ongoing for advanced solid tumors) .
MK-2206 Phase II Demonstrated partial responses in breast cancer but halted due to toxicity (hyperglycemia, rash) .
Miransertib Phase II Active in Proteus syndrome and PIK3CA-mutated cancers .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

These properties guide the preparation and handling protocols to maintain compound integrity.

Preparation of Stock Solutions

M2698 is prepared primarily as stock solutions in DMSO due to its high solubility and stability in this solvent. The preparation involves:

  • Weighing the exact amount of M2698 powder.
  • Dissolving in DMSO with sonication and gentle heating (up to 37°C) to enhance solubility.
  • Aliquoting the stock solution into small volumes to avoid repeated freeze-thaw cycles that can degrade the compound.
  • Storage of stock solutions at -80°C for long-term use (up to 6 months recommended) or at -20°C for short-term use (up to 1 month).

Stock Solution Preparation Table (in DMSO):

Amount of M2698 Volume of DMSO for 1 mM Solution (mL) Volume of DMSO for 5 mM Solution (mL) Volume of DMSO for 10 mM Solution (mL)
1 mg 2.223 0.445 0.222
5 mg 11.115 2.223 1.112
10 mg 22.229 4.446 2.223

This table allows precise preparation of stock solutions at desired molarities for experimental use.

Quality Control and Stability

  • Purity is confirmed to be above 99.5% using chromatographic and spectrometric methods.
  • Stability tests indicate that the powder form is stable for years under proper storage, while solutions require colder temperatures.
  • Shipping conditions with blue ice prevent degradation during transit.
  • Safety Data Sheets (SDS) and Certificates of Analysis (COA) accompany batches to ensure quality and reproducibility.

Summary Table: Key Preparation Parameters for MSC2363318A (M2698)

Parameter Details
Molecular Weight 449.86 g/mol
Solubility DMSO: 112.5 mg/mL (250.1 mM)
Stock Solution Storage -80°C (up to 6 months), -20°C (up to 1 month)
Powder Storage -20°C (up to 3 years)
Purity >99.5%
Typical Stock Solution Concentrations 1 mM, 5 mM, 10 mM in DMSO
In Vivo Formulation DMSO master stock + PEG300 + Tween 80 + water or corn oil
Preparation Aids Sonication, mild heating (37°C), vortexing
Shipping Conditions Blue ice recommended

Q & A

Q. What steps ensure ethical rigor in studies involving M2698, particularly in animal models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., AAALAC accreditation) and ARRIVE 2.0 reporting standards. Minimize animal numbers via power calculations and shared control groups. Pre-register study protocols on platforms like Open Science Framework to reduce selective outcome reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.